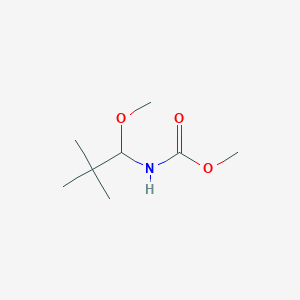
3-(Aminomethyl)-5,6-dimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5,6-dimethylpyrazin-2-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MDP, and it has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of MDP is not fully understood. However, it is believed that MDP works by inhibiting the growth and replication of microorganisms. MDP has also been found to activate the immune system, which may contribute to its antibacterial and antiviral properties.
Biochemical and Physiological Effects:
MDP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of microorganisms, including bacteria, fungi, and viruses. MDP has also been found to activate the immune system, which may contribute to its antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MDP in lab experiments is its unique properties. MDP has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using MDP in lab experiments is its potential toxicity. MDP has been found to be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for the use of MDP in scientific research. One potential direction is the development of new drugs based on the antibacterial, antifungal, and antiviral properties of MDP. Another potential direction is the use of MDP in the development of new vaccines. MDP has been found to activate the immune system, which may make it a promising candidate for the development of new vaccines. Additionally, further research is needed to fully understand the mechanism of action of MDP and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(Aminomethyl)-5,6-dimethylpyrazin-2-amine involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with thionyl chloride to form 3,5-dimethylpyrazine-2-carbonyl chloride. This compound is then reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
MDP has been used in various scientific studies to understand its potential applications. One of the primary uses of MDP is in the development of new drugs. MDP has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
113238-60-1 |
|---|---|
Fórmula molecular |
C7H12N4 |
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)11-7(9)6(3-8)10-4/h3,8H2,1-2H3,(H2,9,11) |
Clave InChI |
IMRQMBREKHUQBD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)CN)N)C |
SMILES canónico |
CC1=C(N=C(C(=N1)CN)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)

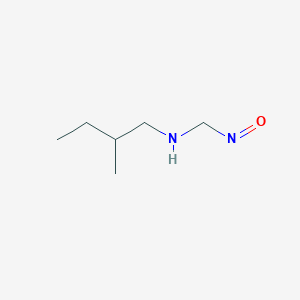
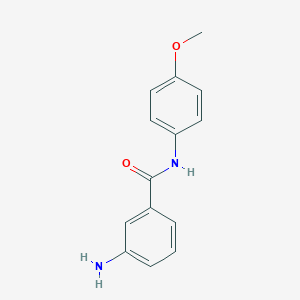

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
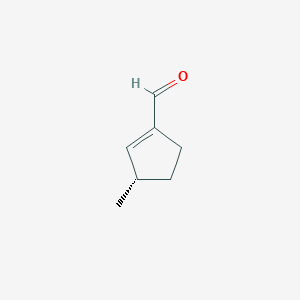


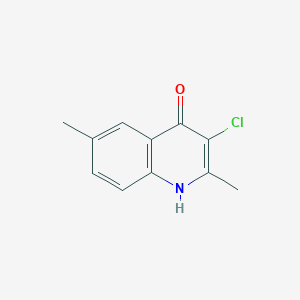
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

